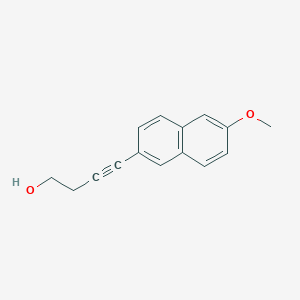
(4-Fluorophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to an arsonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)arsonic acid typically involves the reaction of 4-fluoroaniline with arsenic acid. The process can be summarized as follows:
Step 1: Nitration of 4-fluoroaniline to form 4-fluoronitrobenzene.
Step 2: Reduction of 4-fluoronitrobenzene to 4-fluoroaniline.
Step 3: Reaction of 4-fluoroaniline with arsenic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed:
Oxidation: Arsenate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted phenyl arsonic acids.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but it is known to affect metabolic and signaling pathways .
Comparación Con Compuestos Similares
Arsanilic Acid: An organoarsenic compound with an amino group instead of a fluorine atom.
Phenylarsonic Acid: Lacks the fluorine atom present in (4-Fluorophenyl)arsonic acid.
4-Nitrophenylarsonic Acid: Contains a nitro group instead of a fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
5430-13-7 |
|---|---|
Fórmula molecular |
C6H6AsFO3 |
Peso molecular |
220.03 g/mol |
Nombre IUPAC |
(4-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
Clave InChI |
NYWDEDXRPCDCSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


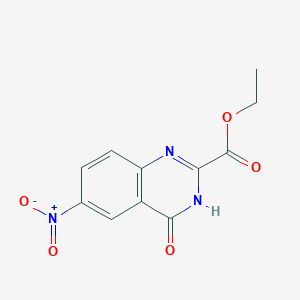



![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
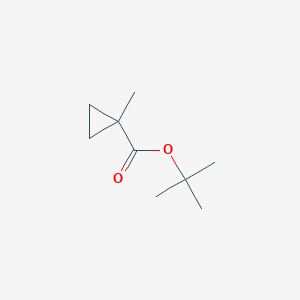

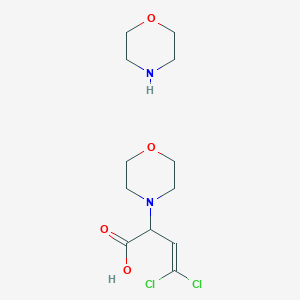

![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
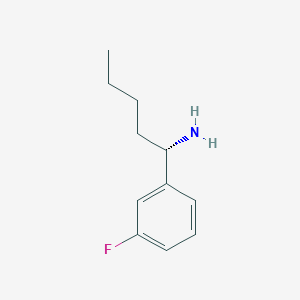
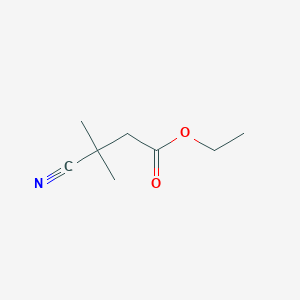
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
